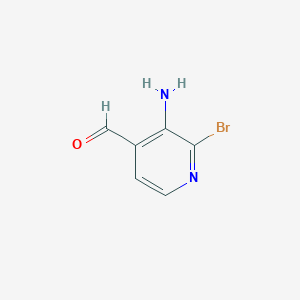

3-Amino-2-bromopyridine-4-carbaldehyde

Description

3-Amino-2-bromopyridine-4-carbaldehyde is an organic compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group (-NH2) at the third position, a bromine atom at the second position, and an aldehyde group (-CHO) at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name |

3-amino-2-bromopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLHHDNPTVTHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromopyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 3-amino-4-pyridinecarboxaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-bromopyridine-4-carbaldehyde may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromopyridine-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Oxidation Reactions: 3-Amino-2-bromopyridine-4-carboxylic acid.

Reduction Reactions: 3-Amino-2-bromopyridine-4-methanol.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-amino-2-bromopyridine-4-carbaldehyde is in the development of pharmaceuticals. Its structural features make it a valuable intermediate in synthesizing biologically active compounds.

Case Study: Anticancer Agents

Research has indicated that derivatives of 3-amino-2-bromopyridine-4-carbaldehyde exhibit significant anticancer activity. For instance, studies have synthesized various substituted pyridine derivatives that demonstrate potent inhibitory effects on cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study: Antimicrobial Activity

Another promising area of research involves the antimicrobial properties of this compound. Recent studies have shown that certain derivatives possess effective antibacterial and antifungal activities, making them candidates for new antimicrobial agents .

Organic Synthesis

In organic synthesis, 3-amino-2-bromopyridine-4-carbaldehyde serves as an important building block for creating more complex molecules.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in drug development. Its reactivity allows it to participate in reactions such as nucleophilic substitutions and condensation reactions, leading to the formation of diverse chemical architectures .

Table: Synthetic Reactions Involving 3-Amino-2-bromopyridine-4-carbaldehyde

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides | Base-catalyzed | 70 |

| Condensation with Aldehydes | Various aldehydes | Acidic conditions | 65 |

| Cyclization to Heterocycles | Amines and other nucleophiles | Heat | 60 |

Material Science

In material science, 3-amino-2-bromopyridine-4-carbaldehyde is being explored for its potential use in creating functional materials.

Case Study: Polymer Development

The compound has been investigated as a precursor for developing polymers with specific functionalities. Its ability to form cross-linked networks makes it suitable for applications in coatings and adhesives, where enhanced mechanical properties are required.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromopyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the amino, bromine, and aldehyde groups allows it to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-pyridinecarboxaldehyde: Lacks the bromine atom at the second position.

2-Amino-3-bromopyridine: Lacks the aldehyde group at the fourth position.

2-Bromo-3-pyridinecarboxaldehyde: Lacks the amino group at the third position.

Uniqueness

3-Amino-2-bromopyridine-4-carbaldehyde is unique due to the combination of functional groups present on the pyridine ring. This combination allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above. The presence of the amino, bromine, and aldehyde groups provides versatility in synthetic chemistry and enables the compound to serve as a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

3-Amino-2-bromopyridine-4-carbaldehyde (CAS Number: 1289074-55-0) is an organic compound with significant potential in biochemical and pharmaceutical applications. This compound is a derivative of pyridine, characterized by its unique functional groups that contribute to its biological activity. The following sections detail its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of 3-Amino-2-bromopyridine-4-carbaldehyde is CHBrNO. Its structure includes:

- An amino group (-NH)

- A bromine atom (Br)

- An aldehyde group (-CHO)

These functional groups enable various interactions with biological molecules, making it a valuable compound in medicinal chemistry.

3-Amino-2-bromopyridine-4-carbaldehyde exhibits several biochemical properties:

- Hydrogen Bonding : The amino group can form hydrogen bonds, facilitating interactions with enzymes and proteins.

- Nucleophilic Reactions : The amino group participates in nucleophilic reactions, which are crucial for enzyme inhibition or activation.

- Halogen Bonding : The bromine atom can engage in halogen bonding, impacting the reactivity of the compound in biological systems.

Cellular Effects

The compound's effects on cellular processes include:

- Gene Expression Modulation : It influences the expression of genes associated with metabolic pathways and stress responses, thereby altering cellular homeostasis.

- Cell Signaling Pathways : It may modulate various signaling pathways, affecting cell proliferation and apoptosis.

At the molecular level, 3-Amino-2-bromopyridine-4-carbaldehyde interacts with biomolecules through specific binding mechanisms:

- Enzyme Interaction : The amino group can form covalent bonds with nucleophilic sites on enzymes, leading to either inhibition or activation of enzymatic activity.

- Biochemical Pathways : It is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells.

Dosage Effects in Animal Models

Research indicates that the biological effects of 3-Amino-2-bromopyridine-4-carbaldehyde vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- High Doses : Significant alterations in gene expression and metabolic pathways observed in various animal models .

In Vitro Studies

In vitro studies have demonstrated the compound's potential anti-inflammatory properties. For instance:

- MTT Assay Results : Various concentrations tested showed a dose-dependent inhibitory effect on inflammatory markers such as COX2 and IL-1β .

Table 1: Summary of In Vitro Study Results

| Concentration (µM) | COX2 Inhibition (%) | IL-1β Inhibition (%) |

|---|---|---|

| 10 | 15 | 10 |

| 50 | 30 | 25 |

| 100 | 50 | 40 |

Applications in Scientific Research

3-Amino-2-bromopyridine-4-carbaldehyde has diverse applications across various fields:

- Chemistry : Serves as a building block for synthesizing complex organic molecules, including pharmaceuticals.

- Biology : Acts as a precursor for biologically active compounds in drug discovery.

- Medicine : Potentially useful in developing therapeutic agents targeting specific enzymes or receptors.

- Industry : Employed in producing specialty chemicals and materials with tailored properties.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-bromopyridine-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis often involves multi-step protocols, starting with halogenated pyridine precursors. For example, bromination at the 2-position can be achieved using NBS (N-bromosuccinimide) under controlled temperatures (e.g., 0–5°C) to minimize side reactions. Subsequent formylation at the 4-position may employ Vilsmeier-Haack conditions (POCl₃/DMF). Yield optimization requires monitoring reaction kinetics via HPLC (High-Performance Liquid Chromatography) and adjusting parameters like stoichiometry, solvent polarity, and catalyst loading. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the aldehyde intermediate .

Q. How can researchers characterize the structure and purity of 3-amino-2-bromopyridine-4-carbaldehyde?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aldehyde proton at ~9.8 ppm, bromine-induced deshielding effects).

- FT-IR : Identify characteristic bands (C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹).

- LC-MS : Assess purity and molecular ion peaks (e.g., [M+H]⁺ for MW verification).

- Elemental Analysis : Validate stoichiometry (C, H, N, Br). Cross-reference data with literature analogs, such as 4-bromo-2,2'-bipyridine derivatives .

Q. What are the common impurities in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Key impurities include:

- Debrominated byproducts : Arise from excessive heating; mitigate via low-temperature bromination.

- Oxidized aldehydes : Formed during storage; use inert atmospheres and antioxidants like BHT (butylated hydroxytoluene).

- Unreacted intermediates : Detectable via TLC (Rf comparison) and addressable through gradient elution in purification. Implement rigorous drying (e.g., MgSO₄) to avoid hydrate formation .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 3-amino-2-bromopyridine-4-carbaldehyde in cross-coupling reactions?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is modulated by the electron-withdrawing aldehyde group, which activates the C-Br bond. For Pd-catalyzed reactions, optimize ligand systems (e.g., XPhos for bulky substrates) and base (K₂CO₃ in DMF/H₂O). Monitor regioselectivity via ¹H NMR to confirm coupling at the 2-position. Compare with analogous systems like 2-amino-5-bromo-3-nitropyridine .

Q. What strategies resolve contradictory spectroscopic data when analyzing tautomeric forms of this compound?

- Methodological Answer : Tautomerism between aldehyde and enol forms can cause spectral inconsistencies. Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts. Computational modeling (DFT at B3LYP/6-31G*) predicts dominant tautomers. Compare experimental IR carbonyl stretches with simulated spectra. For crystallographic confirmation, attempt single-crystal X-ray diffraction, referencing β-amino acid intermediates .

Q. How can 3-amino-2-bromopyridine-4-carbaldehyde be functionalized for drug discovery applications?

- Methodological Answer : Target the aldehyde group for Schiff base formation with amines (e.g., hydrazines for hydrazones) or reductive amination. The amino group enables peptide coupling (EDC/HOBt). For heterocyclic diversification, employ Hantzsch thiazole synthesis (e.g., with thiourea). Screen derivatives for bioactivity using in vitro assays (e.g., kinase inhibition), referencing pyridine-based pharmacophores .

Key Research Resources

- Synthetic Protocols : Refer to pyridyne cyclisation methods (Abramovitch et al., 1976) and bipyridine ligand synthesis .

- Databases : Use PubMed, Connected Papers, and FDA-approved inactive ingredient lists for toxicity profiling .

- Safety : Follow R/S phrases (R36/37/38; S26-37/39) for handling brominated pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.